3-(2-Chloro-5-fluorophenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-5-fluorophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H6ClFO3 This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a keto group on the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-fluorophenyl)-2-oxopropanoic acid typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. One common method involves the use of malonic acid derivatives in the presence of a base, followed by decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-fluorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the keto group.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(2-Chloro-5-fluorophenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2-Chloro-5-fluorophenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are involved in key biological pathways. The presence of the chloro and fluoro substituents can enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluorophenylacetic acid
- (5-Chloro-2-fluorophenyl)boronic acid
- 3-((5-chloro-2-phenyl-1H-indol-3-ylimino)methyl)quinoline-2(1H)-thione
Uniqueness
3-(2-Chloro-5-fluorophenyl)-2-oxopropanoic acid is unique due to its specific substitution pattern and the presence of the oxopropanoic acid moiety. This combination of features allows for distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H6ClFO3 |
---|---|
Molecular Weight |
216.59 g/mol |
IUPAC Name |
3-(2-chloro-5-fluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6ClFO3/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
UHQVCPRKSKYZNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.